alpha-Terpinyl anthranilate

Description

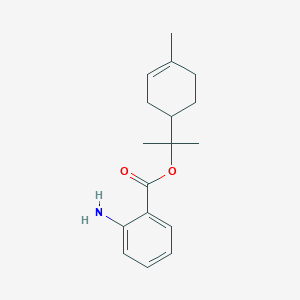

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-12-8-10-13(11-9-12)17(2,3)20-16(19)14-6-4-5-7-15(14)18/h4-8,13H,9-11,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUIKPAIJHOKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)OC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864510 | |

| Record name | 2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Complex fruity aroma | |

| Record name | beta-Terpinyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1533/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

365.00 °C. @ 760.00 mm Hg | |

| Record name | alpha-Terpinyl anthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Soluble in fats, Soluble (in ethanol) | |

| Record name | beta-Terpinyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1533/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.052-1.058 (15.5°) | |

| Record name | beta-Terpinyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1533/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14481-52-8 | |

| Record name | Terpinyl o-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14481-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpinyl o-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014481528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-methanol, α,α,4-trimethyl-, 1-(2-aminobenzoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPINYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZM3IZJ9S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpinyl anthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Natural Occurrence of Alpha Terpinyl Anthranilate

Elucidation of Monoterpenoid Biosynthesis Relevant to the Alpha-Terpinyl Moiety.

The carbon skeleton of the alpha-terpinyl portion of alpha-terpinyl anthranilate is derived from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov Plants and other organisms utilize two primary pathways to produce these fundamental building blocks: the mevalonate (B85504) pathway and the methylerythritol phosphate (B84403) pathway. nih.govrsc.org

Mevalonate Pathway (MVA) Contributions to Terpene Precursors.

Operating primarily in the cytosol of plants, the mevalonate (MVA) pathway commences with the condensation of three molecules of acetyl-CoA. nih.govnih.gov A series of enzymatic reactions, including the key regulatory step catalyzed by HMG-CoA reductase, ultimately yields mevalonic acid. nih.gov Subsequent phosphorylation and decarboxylation steps convert mevalonic acid into IPP. slideshare.net In general, the MVA pathway supplies the precursors for the synthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. rsc.orgnih.gov

Methylerythritol Phosphate Pathway (MEP) Contributions to Terpene Precursors.

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, occurs in the plastids of plant cells. nih.govrsc.org This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates. nih.govresearchgate.net Through a series of enzymatic steps, these precursors are converted into IPP and DMAPP. youtube.com The MEP pathway is the predominant route for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40) in grapes and other plants. rsc.orgtandfonline.com

Table 1: Comparison of MVA and MEP Pathways

| Characteristic | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Cellular Location | Cytosol | Plastids |

| Starting Substrates | Acetyl-CoA | Pyruvate and Glyceraldehyde-3-phosphate |

| Primary Products | Sesquiterpenes, Triterpenes, Sterols | Monoterpenes, Diterpenes, Tetraterpenes |

Enzymatic Generation of the Alpha-Terpinyl Cation Intermediate in Terpene Synthases.

The synthesis of most cyclic monoterpenes, including alpha-terpineol (B3430122), proceeds through a common cationic intermediate. The process is initiated when geranyl pyrophosphate (GPP), formed by the condensation of one molecule of DMAPP and one molecule of IPP, is ionized by a terpene synthase enzyme, leading to the elimination of the diphosphate (B83284) group. wikipedia.orgnih.gov This results in the formation of the geranyl cation, which can then isomerize to the linalyl cation. Subsequent cyclization of the linalyl cation generates the alpha-terpinyl cation. nih.govresearchgate.net This carbocation is a critical branching point in monoterpene biosynthesis, serving as the precursor to a wide variety of cyclic monoterpenes. wikipedia.org The stabilization of this cation within the active site of the terpene synthase is crucial for determining the final product. nih.gov

Alpha-Terpineol Biosynthesis from Monoterpene Precursors.

The final step in the biosynthesis of alpha-terpineol is the quenching of the alpha-terpinyl cation. wikipedia.orgnih.gov This occurs when a water molecule acts as a nucleophile, attacking the carbocation. nih.govresearchgate.net The subsequent loss of a proton results in the formation of the hydroxyl group and the final alpha-terpineol product. nih.gov The enzyme responsible for this transformation is alpha-terpineol synthase, which has been identified and characterized in various plant species, including grapes (Vitis vinifera). tandfonline.comwikipedia.org

Characterization of Anthranilate Biosynthesis Pathways.

The anthranilate moiety of this compound is a product of the shikimate pathway, a metabolic route that produces aromatic amino acids. nih.govfrontiersin.org

Chorismate-Derived Anthranilate Synthesis via Anthranilate Synthase.

The biosynthesis of anthranilate begins with chorismate, the end-product of the shikimate pathway. nih.govnih.gov The enzyme anthranilate synthase catalyzes the conversion of chorismate to anthranilate. wikipedia.orgebi.ac.uk This reaction involves the addition of an amino group, typically derived from glutamine, to the chorismate molecule, followed by the elimination of pyruvate. wikipedia.orgnih.gov Anthranilate synthase is a key enzyme in the tryptophan biosynthetic pathway, as anthranilate is an important intermediate in the production of this essential amino acid. nih.govwikipedia.org The activity of anthranilate synthase is often subject to feedback inhibition by tryptophan. nih.gov

Table 2: Key Enzymes and Intermediates in the Biosynthesis of Alpha-Terpineol and Anthranilate

| Final Moiety | Key Precursor | Key Intermediate | Key Enzyme |

|---|---|---|---|

| Alpha-Terpineol | Geranyl Pyrophosphate (GPP) | Alpha-Terpinyl Cation | Alpha-Terpineol Synthase |

| Anthranilate | Chorismate | 2-Amino-2-deoxyisochorismate (ADIC) | Anthranilate Synthase |

Tryptophan Catabolism and the Kynurenine (B1673888) Pathway as Anthranilate Sources

The anthranilate moiety of this compound is a key intermediate in the primary metabolic pathway for tryptophan degradation, known as the kynurenine pathway. This pathway is responsible for the catabolism of the vast majority of tryptophan that is not used for protein synthesis.

The process begins with the oxidative cleavage of the indole (B1671886) ring of L-tryptophan by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), producing N-formylkynurenine. This is rapidly hydrolyzed by formamidases to yield kynurenine. Subsequently, the enzyme kynureninase catalyzes the cleavage of kynurenine (or 3-hydroxykynurenine) to release alanine (B10760859) and form anthranilate (or 3-hydroxyanthranilate). This anthranilate, derived from the breakdown of an essential amino acid, can then serve as a precursor for various specialized metabolites in organisms. In plants, this biosynthetic pathway for anthranilate occurs in the plastid.

| Step | Precursor | Enzyme | Product | Function in Pathway |

| 1 | L-Tryptophan | Tryptophan 2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO) | N-formylkynurenine | Initial ring opening |

| 2 | N-formylkynurenine | Formamidase | L-Kynurenine | Removal of formyl group |

| 3 | L-Kynurenine | Kynureninase | Anthranilate + L-Alanine | Cleavage to yield anthranilate |

Proposed Enzymatic Esterification Mechanisms for this compound

The formation of an ester like this compound requires the enzymatic joining of an alcohol (alpha-terpineol) and a carboxylic acid derivative (anthranilate). While this specific reaction has not been characterized, a plausible mechanism can be proposed based on known biochemical principles and analogous reactions in plant secondary metabolism.

The enzymatic formation of esters in plants is typically catalyzed by acyltransferases, which transfer an acyl group from a donor molecule to an alcohol. For the synthesis of this compound, a likely mechanism would involve an enzyme from the alcohol acyltransferase (AAT) family. These enzymes utilize an activated form of a carboxylic acid, most commonly an acyl-Coenzyme A (acyl-CoA) thioester, and transfer the acyl group to an alcohol substrate.

The proposed two-step pathway would be:

Activation of Anthranilate: Anthranilic acid is first activated to anthraniloyl-CoA. This reaction would be catalyzed by a CoA ligase, requiring ATP.

Esterification: An alpha-terpineol-specific acyltransferase would then catalyze the transfer of the anthraniloyl group from anthraniloyl-CoA to the hydroxyl group of alpha-terpineol, forming this compound and releasing Coenzyme A.

The proposed mechanism is supported by well-documented ester biosynthesis pathways in plants. For instance, the formation of methyl anthranilate, a key aroma compound in Concord grapes and other fruits, can occur via a two-step pathway involving an anthraniloyl-CoA:methanol acyltransferase (AMAT) researchgate.net. This provides a direct parallel for the activation of anthranilate and its subsequent transfer to an alcohol.

Furthermore, the plant kingdom is rich with examples of AATs that produce volatile esters from various alcohols and acyl-CoAs. Enzymes in strawberry (Fragaria x ananassa), for example, exhibit specificity for different alcohol and acyl-CoA substrates, demonstrating the catalytic machinery for such reactions is widespread nih.gov. Similarly, the formation of alpha-terpinyl acetate, a monoterpene ester found in various essential oils, occurs through the action of an AAT that transfers an acetyl group (from acetyl-CoA) to alpha-terpineol nih.govnih.gov. The existence of these enzymes suggests that an AAT with specificity towards alpha-terpineol and the larger anthraniloyl-CoA is biochemically plausible.

| Analogous Ester | Precursors | Enzyme Class | Example Plant Species |

| Methyl Anthranilate | Anthraniloyl-CoA, Methanol | Acyltransferase (AMAT) | Grape (Vitis vinifera) researchgate.net |

| Alpha-Terpinyl Acetate | Acetyl-CoA, Alpha-Terpineol | Alcohol Acyltransferase (AAT) | Thymus pulegioides nih.govnih.gov |

| Isobutyl Acetate | Acetyl-CoA, Isobutanol | Alcohol Acyltransferase (AAT) | Strawberry (Fragaria spp.) nih.gov |

Natural Isolation and Distribution in Biological Systems

Despite the widespread natural occurrence of its precursors, a review of scientific literature and databases of essential oil components does not provide evidence for the isolation of this compound from any plant essential oil. Standard methods for essential oil extraction, such as hydrodistillation and solvent extraction, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) have identified thousands of plant volatiles, but this compound is not among them biomedpharmajournal.orgmdpi.com. Its presence in nature, therefore, remains unconfirmed. Commercial availability of this compound is typically as a synthetic fragrance and flavor chemical thegoodscentscompany.comparchem.com.

As this compound has not been identified in plant essential oils or extracts, there are no specific botanical species known to produce this compound. However, its constituent precursors are found across a wide range of plants.

Alpha-terpineol , a monocyclic terpene alcohol, is a common constituent of essential oils from over 150 plant species researchgate.net. It is known for its pleasant lilac-like aroma and is a significant component in the oils of plants such as:

| Precursor | Botanical Species | Family |

| Alpha-Terpineol | Melaleuca alternifolia (Tea Tree) | Myrtaceae |

| Pinus spp. (Pine) | Pinaceae | |

| Origanum majorana (Marjoram) | Lamiaceae | |

| Lavandula angustifolia (Lavender) | Lamiaceae |

Anthranilate derivatives , particularly methyl anthranilate, are well-known natural volatiles responsible for the characteristic aroma of certain fruits and flowers.

| Precursor | Botanical Species | Family |

| Anthranilate Esters | Vitis labrusca (Concord Grape) | Vitaceae chemicalbook.com |

| (e.g., Methyl Anthranilate) | Citrus spp. (Orange, Neroli) | Rutaceae nih.gov |

| Jasminum spp. (Jasmine) | Oleaceae | |

| Zea mays (Maize) | Poaceae nih.govbiorxiv.org |

The presence of both alpha-terpineol and the necessary enzymes for producing anthranilate in the same plant tissue could theoretically lead to the biosynthesis of this compound, but this has yet to be observed in nature.

Synthetic Methodologies and Chemical Modifications of Alpha Terpinyl Anthranilate

Direct Synthetic Routes to Alpha-Terpinyl Anthranilate

The primary method for synthesizing this compound is through the esterification of alpha-terpineol (B3430122) with an anthranilic acid derivative. The success of this reaction hinges on overcoming the steric hindrance of the tertiary alcohol and activating the carboxylic acid component.

The direct esterification of alcohols and carboxylic acids is a fundamental transformation in organic synthesis. For a sterically hindered alcohol like alpha-terpineol, traditional acid-catalyzed Fischer esterification often proceeds slowly and may lead to side reactions such as dehydration of the alcohol. To circumvent these issues, more effective methods are employed.

One common strategy involves the activation of anthranilic acid. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or an anhydride. However, these methods can introduce harsh reagents and generate stoichiometric waste.

A widely used alternative is transesterification. In this approach, an existing ester of anthranilic acid, typically methyl anthranilate, is reacted with alpha-terpineol in the presence of a catalyst. The equilibrium is driven forward by removing the lower-boiling alcohol (methanol) that is displaced. google.com Potassium carbonate has been demonstrated as an effective catalyst for the transesterification of methyl anthranilate with various alcohols, yielding the desired esters in good purity. google.com While direct application to alpha-terpineol is not extensively documented, this method represents a viable and established route for producing anthranilate esters. google.com

Another approach involves using coupling agents commonly employed in peptide synthesis. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the esterification of sterically demanding substrates by activating the carboxylic acid in situ. researchgate.net

The synthesis of esters from tertiary alcohols like alpha-terpineol is a well-known challenge due to steric hindrance, which slows down the reaction and can favor elimination side-reactions. High-yielding approaches often rely on specific catalysts or reaction conditions designed to overcome this barrier.

Lewis acids have been shown to be effective catalysts for the esterification of other terpenic alcohols. For instance, iron(III) nitrate has been successfully used as a catalyst in the solvent-free esterification of alcohols like citronellol, geraniol, nerol, linalool (B1675412), and α-terpineol with carboxylic acids. rsc.org This method avoids the neutralization steps required for mineral acid catalysts and represents a promising alternative for the synthesis of this compound. rsc.org

The table below summarizes various catalytic systems used for the synthesis of related esters, which could be adapted for this compound.

| Catalyst | Reactants | Key Conditions | Yield/Conversion | Reference |

| Potassium Carbonate | Methyl Anthranilate, n-Butanol | Reflux, removal of methanol | 97% Yield | google.com |

| Iron(III) Nitrate | β-Citronellol, Acetic Acid | Solvent-free | ~80% Conversion | rsc.org |

| Phosphoric Acid & SnCl₄·5H₂O | Terpineol, Acetic Anhydride | 30-40°C, 3-6h | 86.7% Yield | google.com |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance. nih.govresearchgate.net These principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. sphinxsai.commsu.edu

Catalysis is another cornerstone of green chemistry, favoring catalytic reagents over stoichiometric ones. nih.gov The use of recyclable catalysts, such as solid acids or enzymes, can further enhance the sustainability of the synthesis. For example, lipases have been used for the enzymatic catalysis of terpinyl acetate synthesis, offering a mild and selective alternative to chemical catalysts. nih.gov Similarly, ionic liquids have been explored as green solvents for the synthesis of α-terpineol, as they can facilitate catalyst and water retention, allowing for easy product separation and solvent/catalyst recycling. researchgate.net

Optimizing a synthetic route for sustainability involves several factors, including atom economy, use of renewable feedstocks, and energy efficiency. sphinxsai.comnih.gov

Renewable Feedstocks : Both precursors to this compound can be derived from renewable sources. Alpha-terpineol is a major component of various essential oils and can be synthesized from alpha-pinene, a constituent of turpentine. mdpi.com Anthranilic acid is a biosynthetic precursor to the amino acid tryptophan. Utilizing these bio-based starting materials enhances the sustainability of the final product.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Direct esterification and transesterification reactions generally have good atom economy, with water or a small alcohol molecule as the only byproduct.

Energy Efficiency : Designing processes that operate at ambient or slightly elevated temperatures minimizes energy consumption. nih.gov The development of highly active catalysts that function under mild conditions is crucial for achieving this goal. For example, certain catalytic systems for terpinyl acetate synthesis operate at moderate temperatures of 30-50°C. google.com

Preparation of this compound Analogs and Derivatives

The structural framework of this compound allows for the preparation of a wide range of analogs and derivatives by modifying either the terpene alcohol or the anthranilate moiety.

Modification of the alcohol component could involve using other naturally occurring terpene alcohols, such as:

Geraniol or Nerol : Primary alcohols that would form geranyl anthranilate or neryl anthranilate, likely with greater ease due to reduced steric hindrance.

Linalool : Another tertiary terpene alcohol, which would present similar synthetic challenges to alpha-terpineol.

Menthol : A cyclic secondary alcohol that would yield menthyl anthranilate.

Modification of the anthranilate portion can be achieved by using derivatives of anthranilic acid. For example, reacting alpha-terpineol with N-methylanthranilic acid would yield alpha-terpinyl N-methylanthranilate. Furthermore, the amino group of the anthranilate ester can be a site for further chemical modification. For instance, it can react with aldehydes to form Schiff bases, which can then be converted into various heterocyclic compounds like β-lactams or hydroquinazolines, introducing new functionalities and properties to the molecule. impactfactor.org

Structural Diversification Strategies

Structural diversification of this compound can be achieved by modifying either the α-terpineol moiety or the anthranilate portion of the molecule. These modifications aim to create novel derivatives with altered characteristics.

One primary strategy involves the derivatization of the tertiary hydroxyl group of the α-terpineol backbone before esterification or modification of the final ester. A study on the synthesis of novel α-terpineol derivatives demonstrated that the tertiary hydroxyl moiety could be functionalized to create a series of new compounds. researchgate.net While this study focused on creating derivatives for potential anti-asthmatic applications, the synthetic principles are broadly applicable. For instance, different acyl groups can be introduced to form various esters, or the double bond within the cyclohexene ring of the terpineol structure can be reduced. researchgate.net

Another approach is to alter the anthranilate ring. Modifications to the anthranilic acid precursor, such as the introduction of substituents on the aromatic ring, can lead to a range of this compound analogs. The hydrolysis of such esters in biological systems typically yields the corresponding substituted anthranilic acids and α-terpineol. inchem.org General processes for creating anthranilic acid esters include direct esterification or transesterification, which can be adapted for various substituted anthranilates. google.com

The table below illustrates potential diversification points on the parent molecule.

| Modification Site | Strategy | Potential Precursors | Resulting Derivative Class |

| α-Terpineol Moiety | Esterification with different acids | α-Terpineol, Various Carboxylic Acids | α-Terpinyl Esters |

| α-Terpineol Moiety | Reduction of C=C double bond | Dihydro-α-terpineol, Anthranilic Acid | Dihydro-α-terpinyl Anthranilate |

| Anthranilate Moiety | Use of substituted precursors | α-Terpineol, Substituted Anthranilic Acids | Substituted Anthranilate Esters |

| Ester Linkage | Transesterification | Methyl Anthranilate, α-Terpineol | This compound |

Trifluoroacetyl-Alpha-Terpineol as a Precursor or Intermediate

The use of an activated intermediate is a common strategy to facilitate esterification, particularly with sterically hindered tertiary alcohols like α-terpineol. Trifluoroacetyl-alpha-terpineol serves as an excellent example of such a precursor. nih.gov The synthesis of α-terpineol itself can be achieved via the formation of a terpinyl trifluoroacetate intermediate. scribd.combeilstein-archives.org

In this two-step approach, a readily available monoterpene, such as d-limonene, is first reacted with trifluoroacetic acid. This reaction proceeds via a Markovnikov addition to form the d-α-terpinyl trifluoroacetate intermediate with high selectivity. scribd.com This intermediate is stable and can be isolated before the next step. scribd.combeilstein-archives.org

The trifluoroacetate group is a highly effective leaving group, making the intermediate susceptible to nucleophilic attack. For the synthesis of this compound, this activated intermediate would be reacted with anthranilic acid or its corresponding salt. The nucleophilic anthranilate would displace the trifluoroacetate group to form the desired final ester. This method can offer advantages over direct acid-catalyzed esterification, which can be problematic due to the basicity of the amine group on anthranilic acid, often requiring a full mole of acid catalyst and leading to salt formation. google.com

The synthetic sequence can be summarized as follows:

| Step | Reaction | Reactants | Product | Key Finding |

| 1 | Formation of Intermediate | d-Limonene, Trifluoroacetic Acid (TFA) | d-α-Terpinyl trifluoroacetate | The reaction in toluene yields the intermediate with 84% selectivity. scribd.com |

| 2 | Ester Formation | d-α-Terpinyl trifluoroacetate, Anthranilic Acid | This compound | The trifluoroacetate is an excellent leaving group, facilitating ester formation under potentially mild conditions. |

This pathway avoids the harsh conditions and undesirable by-products associated with some traditional esterification methods, providing a more controlled and efficient route to the target compound. google.comrsc.org

Advanced Analytical Techniques for Alpha Terpinyl Anthranilate Research

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of alpha-terpinyl anthranilate. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints for their structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound by mapping the carbon-hydrogen framework. In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals would confirm the arrangement of atoms. The anthranilate moiety would show characteristic signals in the aromatic region, while the protons of the alpha-terpinyl group would appear in the aliphatic region. ¹³C NMR spectroscopy complements this by detecting the chemical environment of each carbon atom, confirming the presence of the ester carbonyl, aromatic carbons, and the specific carbons of the terpene structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Anthranilate) | 6.5 - 8.0 | 110 - 150 |

| Amine Protons (-NH₂) | 4.0 - 5.0 (broad) | N/A |

| Vinylic Proton (Terpinyl) | ~5.4 | ~120 |

| Aliphatic Protons (Terpinyl Ring) | 1.5 - 2.5 | 20 - 45 |

| Methyl Protons (Terpinyl) | 0.9 - 1.7 | 20 - 30 |

| Ester Carbonyl Carbon | N/A | ~168 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and structural motifs.

Infrared (IR) spectroscopy is utilized to identify the specific functional groups within the this compound molecule. The presence of a strong absorption band corresponding to the ester carbonyl (C=O) stretch is a key indicator. Additionally, the N-H stretching vibrations of the primary amine group and the C-H stretches of the aromatic and aliphatic portions provide further structural confirmation.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is primarily dictated by the anthranilate chromophore. Methyl anthranilate, a similar compound, exhibits distinct absorption maxima. researchgate.nettci-thaijo.org It is expected that this compound would display a similar UV absorption profile, useful for quantitative analysis. Studies on other anthranilate esters, such as menthyl anthranilate, show solvent-dependent emission maxima, which is relevant for fluorescence-based detection methods. nih.gov

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| Infrared (IR) | N-H Stretch (Amine) | 3300 - 3500 |

| Infrared (IR) | C-H Stretch (Aromatic) | 3000 - 3100 |

| Infrared (IR) | C-H Stretch (Aliphatic) | 2850 - 2960 |

| Infrared (IR) | C=O Stretch (Ester) | 1680 - 1710 |

| Infrared (IR) | C=C Stretch (Aromatic) | 1560 - 1600 |

Note: IR values are typical ranges for the specified functional groups. UV-Vis wavelengths are estimated based on data for methyl anthranilate. researchgate.nettci-thaijo.org

Mass spectrometry (MS) is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₁₇H₂₃NO₂ with a molecular weight of 273.37 g/mol . nih.gov In electron ionization (EI-MS), the molecule would generate a molecular ion peak (M⁺) at m/z 273.

The fragmentation pattern is predictable based on the structure. A primary cleavage event, known as alpha-cleavage, would occur at the ester linkage. libretexts.orgyoutube.com This would result in the separation of the terpinyl and anthranilate moieties, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₁₇H₂₃NO₂]⁺ | 273 |

| Anthraniloyl Cation | [C₇H₆NO]⁺ | 120 |

| Terpinyl Cation | [C₁₀H₁₇]⁺ | 137 |

| Loss of Terpene | [M - C₁₀H₁₆]⁺ | 137 |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for performing accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for analyzing volatile and semi-volatile compounds like this compound. It is highly effective for assessing the purity of a sample and identifying any related impurities or byproducts. The sample is vaporized and separated based on its boiling point and polarity on a capillary column before being detected by a mass spectrometer. nih.gov The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation. floraandfona.org.in

Table 4: Typical GC-MS Parameters for Terpenoid Ester Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) |

| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium (~1 mL/min) |

| Injection Mode | Split |

| Oven Program | Initial temp 60°C, ramp to 280°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Note: These are general parameters and would be optimized for the specific analysis of this compound. floraandfona.org.in

High-Performance Liquid Chromatography (HPLC) is a robust technique for the precise quantification of this compound, especially for samples that may not be suitable for GC due to thermal instability or low volatility. A reversed-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. oclc.org Detection is commonly performed using a UV-Vis detector set to one of the absorption maxima of the anthranilate chromophore. researchgate.net This method allows for accurate determination of the compound's concentration in various matrices.

Table 5: Typical HPLC Parameters for Anthranilate Ester Analysis | Parameter | Condition | |---|---|---| | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase | Acetonitrile/Water Gradient | | Flow Rate | 1.0 mL/min | | Detection | UV at ~250 nm or ~340 nm | | Column Temperature | 30 °C |

Note: Parameters are based on established methods for other anthranilate compounds and would require optimization. oclc.orgresearchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

Chirality is a key feature of many natural compounds, including the alpha-terpineol (B3430122) moiety of this compound, which contains an asymmetric carbon center. gcms.cz This results in the existence of two non-superimposable mirror images known as enantiomers ((R)- and (S)-forms). While enantiomers possess identical physical properties in an achiral environment, they can exhibit different biological and sensory activities. nih.gov Therefore, the ability to separate and quantify the individual enantiomers is critical for quality control in the flavor and fragrance industry. researchgate.net

Enantioselective gas chromatography (GC) is the premier technique for the analysis of chiral volatile and semi-volatile compounds. oup.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. azom.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. azom.com

For terpenes and their derivatives, CSPs based on modified cyclodextrins are widely employed. oup.comazom.com Cyclodextrins are macrocyclic oligosaccharides that can form inclusion complexes, and their derivatization with various functional groups enhances their enantioselective recognition capabilities, allowing for the effective separation of a wide range of chiral molecules. gcms.czuni-muenchen.de

While direct chiral analysis data for this compound is not extensively published, the methodology can be inferred from the well-established separation of its precursor, alpha-terpineol. The successful enantiomeric separation of alpha-terpineol provides a strong foundation for developing a similar method for its ester derivative, this compound. A typical setup would involve a high-resolution gas chromatograph equipped with a capillary column coated with a cyclodextrin-based CSP.

Table 1: Representative Parameters for Chiral GC Separation of Terpene Enantiomers

Below are typical conditions for the chiral separation of alpha-terpineol, which serve as a model for the analysis of this compound.

| Parameter | Value | Purpose |

| Column Type | HI-DEX DET Beta | Chiral Stationary Phase (diethyl tertbutylsilyl beta-cyclodextrin) for enantiomeric recognition. mac-mod.com |

| Dimensions | 25 m x 0.25 mm, 0.25 µm | Standard capillary column dimensions for high-resolution separation. mac-mod.com |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. mac-mod.com |

| Flow Rate | 1 mL/min | Controls the speed of the analysis and influences separation efficiency. mac-mod.com |

| Oven Program | 50°C, ramp at 2°C/min | A temperature gradient is used to elute compounds based on their volatility and interaction with the CSP. mac-mod.com |

| Injector | Split, 250°C | Vaporizes the sample for introduction into the column. mac-mod.com |

| Detector | Mass Spectrometer (MS) | Provides sensitive detection and structural information for peak identification. mac-mod.com |

This interactive table outlines the key parameters in a chiral GC-MS method. Users can sort the data to understand the role of each component in the analytical process.

Emerging Analytical Technologies in Natural Product Characterization

The analysis of complex natural product extracts and their derivatives has been revolutionized by the development of hyphenated and multidimensional analytical techniques. nih.gov These methods couple the high separation power of chromatography with the detailed identification capabilities of spectroscopy, providing an unprecedented level of information from a single analysis. chemijournal.com

Hyphenated Techniques: The online combination of a separation technique with a spectroscopic detector is known as a hyphenated technique. ajpaonline.comspringernature.com These methods are indispensable for the rapid analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net GC separates the components of a mixture, which are then directly ionized and analyzed by the mass spectrometer. This provides both quantitative data and mass spectra that can be used to identify compounds by comparison with spectral libraries. chemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the method of choice. chromatographyonline.com It is particularly useful for analyzing complex extracts to identify a wide range of secondary metabolites. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful combination allows for the direct structural elucidation of compounds as they are separated by the LC system. jchps.com NMR provides detailed information about the carbon-hydrogen framework of a molecule, making it a definitive tool for identifying new or unknown natural products. rsc.org

Multidimensional Chromatography: For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. chromatographyonline.com In GC×GC, the sample is subjected to two different separation columns with orthogonal (different) separation mechanisms. chromatographyonline.com This spreads the analytes over a two-dimensional plane, dramatically increasing peak capacity and resolving compounds that would otherwise co-elute. chromatographyonline.com This technique is highly valuable for detailed profiling of essential oils or for detecting trace impurities in fragrance materials.

Table 2: Overview of Emerging Analytical Technologies for Natural Product Analysis

| Technology | Acronym | Principle | Application for this compound |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds and generates mass spectra for identification. chemijournal.com | Purity assessment, identification of related volatile impurities, quantification. |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separates compounds in a liquid phase for analysis of non-volatile or thermally labile molecules. nih.gov | Analysis of precursors, reaction by-products, and less volatile degradation products. |

| Liquid Chromatography-NMR | LC-NMR | Couples LC separation with NMR spectroscopy for direct structural elucidation of separated compounds. springernature.comrsc.org | Definitive structure confirmation, characterization of novel related compounds or isomers. |

| Comprehensive 2D Gas Chromatography | GC×GC | Uses two coupled columns with different stationary phases for enhanced separation of complex mixtures. chromatographyonline.com | High-resolution impurity profiling, fingerprinting of natural extracts containing the compound. |

This interactive table summarizes advanced analytical methods. Users can filter by technology to see its principle and specific relevance to this compound research.

Investigation of Molecular and Cellular Mechanisms of Alpha Terpinyl Anthranilate Action

In Vitro Studies on Cellular Integrity and Function.

Modulation of Cellular Membrane Permeability.

Scientific literature available through targeted searches does not provide specific data on the modulation of cellular membrane permeability by alpha-terpinyl anthranilate. However, studies on structurally related terpene esters, such as linalyl anthranilate, have demonstrated effects on bacterial membrane permeability. Research on linalyl anthranilate showed that it increases bacterial surface charge and membrane permeability, which was confirmed through zeta potential measurements and outer membrane permeability assays. Furthermore, an increased uptake of ethidium (B1194527) bromide in cells treated with linalyl anthranilate inferred membrane damage. researchgate.net Terpenoids, as a class, are known to interact with biological membranes, and some can cross them passively without the need for transport proteins. nih.gov

Effects on Intracellular Macromolecule Leakage.

There is no specific information available from the conducted searches regarding the effects of this compound on the leakage of intracellular macromolecules. However, research on the related compound linalyl anthranilate has shown that its damaging effect on the bacterial membrane results in the leakage of intracellular materials, including nucleic acids and proteins. researchgate.net This was visually confirmed by scanning and transmission electron microscopy, which revealed the breakage of the bacterial membrane. researchgate.net

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction.

Mechanisms of ROS Overproduction.

Specific studies detailing the mechanisms of Reactive Oxygen Species (ROS) overproduction induced by this compound are not available in the reviewed scientific literature. However, research on its component moiety, alpha-terpineol (B3430122), has shown that it can cause ROS overproduction in a dose-dependent manner in yeast models, leading to cytotoxicity and apoptosis. nih.gov The study proved the effect of oxidative stress by using antioxidant-limited cell mutants. nih.gov Another related compound, linalyl anthranilate, was also found to induce oxidative stress by generating ROS. researchgate.net

Lipid Peroxidation Pathways Triggered by Compound Exposure.

Direct evidence and specific pathways of lipid peroxidation triggered by this compound are not detailed in the available research. The Human Metabolome Database (HMDB) entry for this compound lists lipid peroxidation as a related biochemical pathway, but does not provide details on specific studies. hmdb.ca Studies on the related monoterpene ester, linalyl anthranilate, have shown that the generation of ROS initiates lipid peroxidation, which in turn damages the bacterial membrane. researchgate.net Furthermore, alpha-terpineol, a constituent of this compound, has been shown to suppress lipid peroxidation in the hippocampus in studies of cerebral ischemia. nih.gov This was assessed by measuring the levels of malondialdehyde (MDA), an end-product of lipid peroxidation. nih.gov The brain is particularly susceptible to lipid peroxidation due to its high oxygen consumption and abundance of polyunsaturated fatty acids. researchgate.net

Enzyme Inhibition and Modulation Studies.

Specific studies on the inhibition or modulation of enzymes by this compound could not be identified in the performed searches. However, the anthranilate moiety is known to be involved in enzyme kinetics. For instance, anthranilate phosphoribosyltransferase, an enzyme in the tryptophan biosynthesis pathway, can be subject to substrate inhibition at high concentrations of anthranilate. nih.gov Additionally, the enzyme anthranilate synthase, which produces anthranilate, can be inhibited by tryptophan. frontiersin.org Studies on alpha-terpineol have demonstrated its ability to inhibit the acetylcholinesterase enzyme. nih.gov

Cytochrome P450 Enzyme System Interactions (e.g., CYP17A1, CYP19A1).

There is a lack of research on the interactions between this compound and cytochrome P450 enzymes, including CYP17A1 and CYP19A1.

Carboxylesterase Activity and Ester Hydrolysis

Carboxylesterases (CEs) are a ubiquitous family of serine hydrolase enzymes that catalyze the hydrolysis of a wide array of ester-containing compounds into their corresponding carboxylic acids and alcohols. nih.gov This biotransformation generally increases the polarity of the substrate, facilitating its elimination from the body. nih.gov The catalytic mechanism of CEs involves a catalytic triad (B1167595) of serine, histidine, and glutamate (B1630785) residues within the active site. nih.govmdpi.com The hydrolysis process is typically a two-stage reaction: acylation, where the serine residue attacks the ester carbonyl to form an acyl-enzyme intermediate and release the alcohol moiety, followed by deacylation, where a water molecule hydrolyzes the acyl-enzyme intermediate to release the carboxylic acid and regenerate the free enzyme. mdpi.comimedpub.com

This compound, being an ester of anthranilic acid and alpha-terpineol, is a potential substrate for carboxylesterases. Upon hydrolysis, it would yield anthranilic acid and alpha-terpineol. The substrate specificity of human carboxylesterases, particularly hCE1 and hCE2, is influenced by the size of the acyl and alcohol groups of the ester substrate. nih.gov hCE1 generally prefers substrates with a large acyl group and a small alcohol group, whereas hCE2 has a preference for substrates with a small acyl group and a large alcohol group. nih.gov Given the relatively bulky alpha-terpinyl group, it is plausible that this compound could be a substrate for hCE2.

| Enzyme Family | General Substrate Preference | Potential Hydrolysis of this compound |

| Carboxylesterase 1 (hCE1) | Large acyl group, small alcohol group nih.gov | Lower potential due to the large alpha-terpinyl alcohol moiety. |

| Carboxylesterase 2 (hCE2) | Small acyl group, large alcohol group nih.gov | Higher potential due to the large alpha-terpinyl alcohol moiety. |

Anthranilate Phosphoribosyltransferase Inhibition

Anthranilate phosphoribosyltransferase (AnPRT) is a key enzyme in the tryptophan biosynthesis pathway, catalyzing the reaction between anthranilate and 5-phospho-D-ribose 1-diphosphate (PRPP) to form N-(5-phosphoribosyl)-anthranilate. researchgate.netnih.gov This pathway is essential for microorganisms and plants but absent in humans, making AnPRT an attractive target for the development of antimicrobial agents. nih.gov

The enzyme's active site has multiple binding sites for its substrate, anthranilate. researchgate.netroyalsocietypublishing.org Inhibition of AnPRT can occur through compounds that are structural analogues of anthranilate, which can compete with the natural substrate for binding to the active site. researchgate.netnih.gov Given that this compound contains an anthranilate moiety, it could potentially act as an inhibitor of AnPRT. The bulky alpha-terpinyl group may influence its binding affinity and inhibitory potential. Research on various tryptophan analogs has shown that modifications to the anthranilate structure can lead to inhibitory activity against AnPRT. oup.com However, to date, there are no specific studies confirming the inhibitory effect of this compound on this enzyme.

| Enzyme | Function | Potential Inhibition by this compound |

| Anthranilate Phosphoribosyltransferase (AnPRT) | Catalyzes the second step in tryptophan biosynthesis. researchgate.netnih.gov | Potentially, due to the presence of the anthranilate moiety, which could compete with the natural substrate for binding. researchgate.netnih.gov |

Computational Chemistry Approaches

Computational chemistry provides valuable tools for predicting and understanding the interactions of small molecules with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.netpreprints.orgmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target. wikipedia.org While no specific molecular docking studies have been published for this compound, studies on related terpene compounds have demonstrated their potential to interact with various biological targets. For instance, molecular docking studies have been conducted on terpenes like α-pinene, β-pinene, menthol, camphor, limonene, and linalool (B1675412) to evaluate their interactions with inflammatory enzymes. preprints.orgmdpi.com Similarly, triterpenes have been docked against the cannabinoid type 1 receptor to assess their binding affinities. nih.govresearchgate.net These studies suggest that the terpene moiety of this compound could contribute significantly to its binding to protein targets.

| Computational Method | Application | Relevance to this compound |

| Molecular Docking | Predicts ligand-receptor binding orientation and affinity. researchgate.netpreprints.orgmdpi.com | Could be used to predict the binding of this compound to potential targets like carboxylesterases or anthranilate phosphoribosyltransferase. |

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides insights into the conformational stability of a molecule and the dynamics of its interactions with a biological target. nih.gov MD simulations can complement molecular docking studies by providing a more dynamic picture of the ligand-receptor complex. For example, MD simulations have been used to investigate the molecular organization of poly(beta-amino ester)-based polyplexes for siRNA delivery. nih.gov Although specific MD simulation studies on this compound are not available, this approach could be employed to understand its conformational flexibility and the stability of its binding to a target protein, providing a more detailed understanding of its mechanism of action.

| Computational Method | Application | Relevance to this compound |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to study conformational stability and interaction dynamics. nih.gov | Could be used to analyze the stability of the this compound-protein complex and identify key interactions over time. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

SAR and QSAR are methods used to correlate the chemical structure of a compound with its biological activity.

Pharmacophore modeling is a crucial aspect of drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.govresearchgate.netrjptonline.org These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

While specific SAR or QSAR studies on this compound are lacking, research on other anthranilate derivatives can provide insights into the key pharmacophoric features of this class of compounds. For instance, 3D-QSAR studies on anthranilate derivatives as inhibitors of tumor necrosis factor-α converting enzyme (TACE) have been conducted. nih.gov Similarly, QSAR studies on anthranilic acid sulfonamides as inhibitors of methionine aminopeptidase-2 have identified important structural parameters for inhibitory activity. sums.ac.ir A QSAR study of anthracenone (B14071504) derivatives as 12-lipoxygenase inhibitors also highlights the importance of specific structural features for biological activity. asianpubs.org Based on the structure of this compound, the key pharmacophoric features would likely include the aromatic ring and the amino group of the anthranilate moiety, as well as the hydrophobic terpene unit.

| Analysis Method | Goal | Potential Pharmacophoric Features of this compound |

| SAR/QSAR | Correlate chemical structure with biological activity to identify key features. nih.govsums.ac.irasianpubs.org | Aromatic ring, amino group (hydrogen bond donor/acceptor), ester linkage, and a bulky hydrophobic terpene moiety. |

Predictive Modeling for Biological Activity Profiles

In the investigation of the molecular and cellular mechanisms of this compound, predictive modeling plays a crucial role in forecasting its biological activity profiles. These computational approaches allow for the early assessment of a compound's potential therapeutic effects and interactions with biological systems. By leveraging the chemical structure of this compound, various in silico methods can be employed to generate predictive data on its bioactivity.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of this predictive effort. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of anthranilic acid, such as this compound, QSAR can be instrumental in predicting their inhibitory activity against specific enzymes or receptors. For instance, studies on related anthranilic acid derivatives have successfully used QSAR to elucidate the structural features essential for their biological function. sums.ac.ir These models often rely on molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

Molecular docking is another powerful predictive tool that can be applied to this compound. This method simulates the binding of a ligand (in this case, this compound) to the active site of a target protein. The "goodness" of the fit is evaluated using a scoring function, which provides an estimate of the binding affinity. For compounds containing a terpene moiety, like the alpha-terpinyl group, molecular docking has been effectively used to predict interactions with a variety of biological targets. nih.govnih.govmdpi.commdpi.com For example, in silico docking studies of terpenes have revealed their potential to inhibit enzymes involved in inflammatory processes. mdpi.com The binding energy, inhibition constants (Ki), and specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, can be predicted through these simulations.

The insights gained from these predictive models can guide further experimental studies by prioritizing compounds and biological targets for in vitro and in vivo testing. The data generated from these computational analyses can be systematically organized to highlight the predicted biological activities of this compound.

Table 1: Illustrative Predictive Data from Molecular Docking of a Terpenyl Ester with an Inflammatory Enzyme Target

| Parameter | Predicted Value |

| Binding Energy (kcal/mol) | -8.2 |

| Estimated Inhibition Constant (Ki) (µM) | 1.5 |

| Interacting Residues | TYR355, SER530, ARG120 |

| Hydrogen Bond Interactions | 2 |

| Hydrophobic Interactions | ALA527, VAL349, LEU352 |

This table presents hypothetical data based on typical results from molecular docking studies of similar compounds to illustrate the type of information that can be generated.

Table 2: Example of Molecular Descriptors Used in QSAR Models for Anthranilate Derivatives

| Descriptor Class | Specific Descriptor | Typical Contribution to Activity |

| Electronic | Dipole Moment | Can influence polar interactions with the target. |

| Steric | Molecular Volume | Affects the fit of the molecule in the binding pocket. |

| Hydrophobic | LogP | Relates to the compound's ability to cross cell membranes. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

This table provides examples of molecular descriptors that are commonly used in QSAR studies to predict the biological activity of compounds structurally related to this compound.

By employing these predictive modeling techniques, researchers can build a comprehensive profile of the likely biological activities of this compound, thereby accelerating the process of drug discovery and development.

Biological Activities and Mechanistic Insights Non Human and in Vitro Systems

Antimicrobial Activity Mechanisms

The antimicrobial effects of terpene compounds like linalyl anthranilate and alpha-terpineol (B3430122) are multifaceted, primarily targeting the structural and functional integrity of microbial cells. researchgate.netnih.gov The mechanisms involve direct damage to cellular barriers, leading to a cascade of events that ultimately result in cell death. researchgate.netnih.gov

Bactericidal Effects: Inhibition of Bacterial Growth and Viability

Studies on linalyl anthranilate, a related terpene ester, have demonstrated potent bactericidal activity, particularly against pathogenic bacteria. researchgate.net The primary mode of action involves the disruption of the bacterial cell membrane, leading to a loss of cellular integrity and viability. researchgate.netnih.gov

A key bactericidal mechanism of linalyl anthranilate is the induction of significant damage to the bacterial membrane. researchgate.net Investigations have shown that treatment with this compound leads to an increase in bacterial surface charge and enhances outer membrane permeability. researchgate.net This damage is further exacerbated by the generation of reactive oxygen species (ROS), which initiates lipid peroxidation, a destructive process that compromises the membrane's structure. researchgate.net Electron microscopy has confirmed the breakage of the bacterial membrane following exposure. researchgate.net Similarly, alpha-terpineol has been observed to rupture the cell wall and cell membrane of Escherichia coli. nih.gov This disruption of the cytoplasmic membrane increases its permeability and leads to depolarization. nih.gov

The membrane damage caused by linalyl anthranilate results in the leakage of essential intracellular components. researchgate.net Studies have detected the efflux of nucleic acids and proteins from bacterial cells upon treatment with the compound. researchgate.net This loss of vital macromolecules disrupts cellular processes and contributes directly to cell death. researchgate.netresearchgate.net Research on alpha-terpineol has also shown that it causes the leakage of cytoplasm in fungi, indicating a similar mechanism of action. nih.gov

The current body of scientific literature does not provide evidence that alpha-terpinyl anthranilate or its close structural analogs, linalyl anthranilate and alpha-terpineol, specifically target and inhibit the bacterial enzyme d-alanine-d-alanine ligase. Research on the inhibition of this particular enzyme has primarily focused on other classes of molecules, such as flavonoids. researchgate.netnih.gov

Antifungal Effects: Inhibition of Fungal Growth and Spore Germination

The terpenoid alpha-terpineol, the alcohol moiety of this compound, exhibits significant antifungal properties. nih.govcaringsunshine.com It has been shown to be effective in inhibiting phytopathogenic fungi, such as Aspergillus ochraceus, by causing severe damage to fungal structures. nih.govresearchgate.net

The primary antifungal mechanism of alpha-terpineol involves the disruption of fungal cell membranes. caringsunshine.com This leads to increased membrane permeability and interferes with the biosynthesis of ergosterol (B1671047), a critical component for maintaining the integrity of the fungal cell membrane. caringsunshine.com Microscopic observations have revealed that alpha-terpineol causes significant leakage of cytoplasm, severe distortion of hyphae, and disruption of fungal spores. nih.gov Damage to the cell wall structure can lead to the efflux of cytoplasmic molecules, osmotic fragility, and suppression of fungal growth. nih.gov

Data Tables

Table 1: Observed Bactericidal Effects of Linalyl Anthranilate

| Mechanism | Description | Affected Microorganism |

| Membrane Damage | Induces lipid peroxidation via ROS generation, leading to membrane breakage. | Klebsiella pneumoniae (Carbapenemase-producing) |

| Increased Permeability | Increases bacterial surface charge and outer membrane permeability. | Klebsiella pneumoniae (Carbapenemase-producing) |

| Intracellular Efflux | Causes leakage of nucleic acids and proteins. | Klebsiella pneumoniae (Carbapenemase-producing) |

Table 2: Observed Antifungal Effects of alpha-Terpineol

| Mechanism | Description | Affected Microorganism |

| Membrane Disruption | Increases membrane permeability and interferes with ergosterol biosynthesis. | Candida albicans, Dermatophytes |

| Structural Damage | Causes cytoplasm leakage, hyphae distortion, and spore disruption. | Aspergillus ochraceus |

Synergy with Existing Antimicrobial Agents

There is no direct research available demonstrating the synergistic effects of this compound with existing antimicrobial agents. However, studies on its parent compound, α-terpineol, suggest a potential for such interactions. Research has shown that α-terpineol can act in synergy with other phytochemicals. For instance, a synergistic antibacterial effect has been observed in a combination of α-terpineol and terpinen-4-ol against Pseudomonas aeruginosa nih.govbohrium.com. Another study highlighted the synergistic antibacterial and antioxidant effects of mixtures containing α-pinene, α-terpineol, and 1,8-cineole nih.gov. These findings concerning the α-terpineol moiety suggest that its derivatives, like this compound, could be candidates for future synergy studies, although experimental data is required to confirm this hypothesis. Such combination therapies are an attractive strategy for potentially enhancing efficacy and combating multidrug resistance frontiersin.org.

Antioxidant Activity Mechanisms

The antioxidant mechanisms of this compound have not been specifically detailed in the available literature. However, the antioxidant potential of its precursor, α-terpineol, has been evaluated.

Free Radical Scavenging Capabilities (DPPH, ABTS Assays)

The capacity of a compound to scavenge free radicals is a key indicator of its antioxidant activity and is often measured using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays nih.govd-nb.infoe3s-conferences.org. In these tests, the antioxidant's ability to donate a hydrogen atom or an electron to neutralize the stable radical is quantified, often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals) nih.govresearchgate.net.

While no specific DPPH or ABTS assay data exists for this compound, its parent alcohol, α-terpineol, has been studied. Research on the antioxidant activity of major essential oil components reported the following IC50 value for α-terpineol in the DPPH assay.

Table 1: DPPH Radical Scavenging Activity of α-Terpineol and Related Compounds

| Compound | Assay | IC50 Value (μg/mL) |

|---|---|---|

| α-Terpineol | DPPH | 65.63 ± 0.71 nih.gov |

| α-Pinene | DPPH | 24.53 ± 0.05 nih.gov |

This table is interactive. Sort by compound or IC50 value to compare activities.

The data indicates that α-terpineol possesses moderate radical scavenging capabilities. The antioxidant activity of the ester this compound remains to be determined through direct experimental evaluation.

Modulation of Cellular Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase isoforms)

No studies were found that investigated the effect of this compound on cellular antioxidant enzyme systems, such as superoxide dismutase (SOD) or catalase (CAT). These enzymes are critical in cellular defense against oxidative stress by detoxifying reactive oxygen species nih.govnih.govresearchgate.net. Research into how this specific compound might modulate the expression or activity of SOD, CAT, or other related enzymes like glutathione (B108866) peroxidase has not been reported nih.gov.

Inhibition of Primary and Secondary Lipid Oxidation

There is no available research on the ability of this compound to inhibit primary and secondary lipid oxidation. Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method used to measure secondary oxidation products like malondialdehyde (MDA) nih.govspringernature.com. While the TBARS method is widely used for evaluating the inhibition of lipid peroxidation, no such data has been published for this compound nih.govresearchgate.net.

Investigational Pharmacological Target Research (Non-Human Cellular Models)

Direct pharmacological target research on this compound in non-human cellular models is absent from the current scientific literature. However, its parent monoterpene, alpha-terpineol, has been the subject of pre-clinical studies, particularly in oncology.

Research has identified alpha-terpineol as a potential antitumor agent, with cytotoxic activity observed against various human tumor cell lines in vitro nih.govresearchgate.net. Mechanistic studies suggest that its mode of action may involve the suppression of the NF-kappaB (NF-κB) signaling pathway nih.govresearchgate.net. The inhibition of NF-κB translocation and activity by alpha-terpineol was observed in a dose-dependent manner and was correlated with the downregulation of several NF-κB-related genes nih.govresearchgate.net. These findings identify the NF-κB pathway as a potential pharmacological target for alpha-terpineol, though this has not been explored for this compound.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| α-Terpineol |

| Terpinen-4-ol |

| α-Pinene |

| 1,8-Cineole |

| Malondialdehyde |

| Superoxide Dismutase |

| Catalase |

Exploration of Anti-Inflammatory Pathways (e.g., NF-kappaB pathway modulation)

There are no available scientific studies that specifically investigate the effects of this compound on anti-inflammatory pathways, including the modulation of the NF-kappaB pathway. Research into the anti-inflammatory properties of this specific ester has not been published in the reviewed scientific literature. Therefore, its potential to modulate key inflammatory signaling cascades remains uninvestigated.

Effects on Specific Metabolic Pathways in Microorganisms/Plants

Scientific literature detailing the metabolic fate of this compound in microorganisms or plants is not available. Studies on how this compound is processed, degraded, or utilized by microbial or plant metabolic pathways have not been found. Consequently, its impact on the metabolic activities of these organisms is unknown.

Other Enzyme-Mediated Biological Responses

There is no research available that describes any specific enzyme-mediated biological responses to this compound. Investigations into its potential as an enzyme inhibitor or substrate, or its ability to otherwise influence enzyme activity, have not been documented in the scientific literature.

Data Tables

Due to the absence of specific research findings for this compound in the areas outlined above, no data tables can be generated.

Q & A

Q. What are the primary biosynthetic pathways involved in the production of alpha-Terpinyl anthranilate in plants?

this compound biosynthesis involves two interconnected pathways:

- Terpenoid pathway : Monoterpenoids like alpha-terpineol are synthesized via the methylerythritol phosphate (MEP) pathway or mevalonate (MVA) pathway. These terpenes are esterified with anthranilate derivatives .

- Tryptophan pathway : Anthranilate is derived from the shikimate pathway, where anthranilate synthase (AS) catalyzes the conversion of chorismate to anthranilate. Subsequent methylation (via anthranilate methyltransferases) or esterification with terpenoid moieties generates this compound . Methodological Note: Use isotopic labeling (e.g., ¹³C-glucose) to trace carbon flux in these pathways, combined with LC-MS/MS for intermediate detection .

Q. What analytical methods are recommended for quantifying this compound in plant tissues?

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Ideal for detecting low-abundance metabolites. Use reverse-phase C18 columns with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) and multiple reaction monitoring (MRM) for specificity .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile derivatives. Derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility .

- Nuclear Magnetic Resonance (NMR) : For structural validation, employ ¹H-¹³C HSQC experiments to resolve overlapping peaks in complex matrices .

Q. How does this compound function in plant defense mechanisms?

this compound acts as an anti-herbivory volatile by disrupting insect chemoreception. Methodologically, this can be tested via:

- Electroantennography (EAG) : Measure insect antennal responses to the compound.

- Field trials : Apply synthetic this compound to crops and monitor herbivore activity compared to controls .

Advanced Research Questions

Q. How can conflicting data regarding anthranilate binding sites in enzyme inhibition studies be resolved?

Contradictions in binding site occupancy (e.g., in Mycobacterium tuberculosis AnPRT) arise due to differential experimental conditions:

- Differential Scanning Fluorimetry (DSF) : Use to confirm anthranilate-induced protein stabilization, indicating binding even when ITC fails to detect heat changes .

- X-ray crystallography : Resolve 3D structures of enzyme-ligand complexes to visualize occupancy in the substrate channel (e.g., anthranilate at Site 1 vs. Site 3) .

- Mutagenesis : Introduce mutations (e.g., D151A in AnPRT) to test functional relevance of disputed binding residues .

Q. What metabolic engineering strategies enhance this compound production in microbial systems?

- Pathway modularity in E. coli :

- Overexpress trpEG (feedback-resistant anthranilate synthase) to boost anthranilate supply.

- Introduce terpene synthases (e.g., GPPS for geranyl diphosphate) and esterases for terpenyl-anthranilate coupling .

- Dynamic regulation : Use CRISPRi/a to downregulate competing pathways (e.g., tryptophan biosynthesis) during fermentation .

- Co-culture systems : Pair E. coli (anthranilate production) with Saccharomyces cerevisiae (terpenoid synthesis) to compartmentalize metabolic loads .

Q. What bioinformatics approaches identify regulatory nodes in this compound biosynthesis?

- Phylogenetic analysis : Compare anthranilate methyltransferases (e.g., VvAMAT1 in grapes vs. ZmAMT in maize) to pinpoint evolutionary divergence in substrate specificity .

- Hidden Markov Models (HMMs) : Screen unannotated genomes (e.g., Trichoderma koningiopsis) for AS/AMAT homologs using PFAM domains (e.g., PF02770 for anthranilate synthases) .

- RNA-seq integration : Correlate transcript levels of ASA/ASB genes with this compound accumulation across developmental stages .

Contradiction Analysis

Q. Why do transcriptome and metabolome data sometimes show discordance in anthranilate pathway studies?

- Post-transcriptional regulation : AS enzyme activity may be modulated by allosteric effectors (e.g., tryptophan feedback inhibition) not reflected in mRNA levels .

- Compartmentalization : Anthranilate may be sequestered in vacuoles or volatilized, reducing correlation with transcript abundance .

- Methodological bias : LC-MS may miss transient intermediates, while RNA-seq could overrepresent stress-responsive genes unrelated to the target pathway. Validate via targeted proteomics and flux analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|